

physical properties of 2-Bromo-3,5-dimethylthiophene

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Compound of Interest

Compound Name: 2-Bromo-3,5-dimethylthiophene

Cat. No.: B175214

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An In-depth Technical Guide to 2-Bromo-3,5-dimethylthiophene

Abstract: **2-Bromo-3,5-dimethylthiophene** is a substituted heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern offers specific reactivity and steric properties that are of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical properties, spectroscopic characteristics, a proposed synthetic pathway, and key applications, grounded in authoritative references to ensure scientific integrity for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

2-Bromo-3,5-dimethylthiophene (CAS No: 172319-76-5) is a halogenated derivative of 2,5-dimethylthiophene.^[1] The introduction of a bromine atom at the 2-position and methyl groups at the 3- and 5-positions creates a specific electronic and steric environment, influencing its reactivity in cross-coupling reactions and other transformations. While extensive experimental data for this specific isomer is not widely published, its fundamental properties can be established and compared with related compounds.

Quantitative data for the compound is summarized in the table below. It is important to note that properties such as boiling point, density, and refractive index are not readily available in published literature and would require experimental determination.

Property	Value	Source
CAS Number	172319-76-5	[1]
Molecular Formula	C ₆ H ₇ BrS	[1]
Molecular Weight	191.09 g/mol	[1][2]
Appearance	Expected to be a liquid or low-melting solid	N/A
Boiling Point	Data not available	[3]
Density	Data not available	N/A
Melting Point	Data not available	[3]
Solubility	Expected to be soluble in common organic solvents (e.g., ether, chloroform, THF)	N/A

Spectroscopic Profile (Predicted)

Detailed experimental spectra for **2-Bromo-3,5-dimethylthiophene** are not broadly documented. However, based on its molecular structure, a predictable spectroscopic profile can be outlined, which is crucial for its identification and characterization during synthesis and analysis.

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. It should feature a singlet for the proton at the C4 position of the thiophene ring. Additionally, two distinct singlets are anticipated for the two methyl groups at the C3 and C5 positions, as they are in different chemical environments.
- ¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.
- Mass Spectrometry: The mass spectrum would be characterized by a prominent molecular ion peak (M⁺). A key diagnostic feature would be the isotopic pattern resulting from the presence of a single bromine atom, showing two peaks of nearly equal intensity at m/z 190 and 192 (for ⁷⁹Br and ⁸¹Br isotopes).

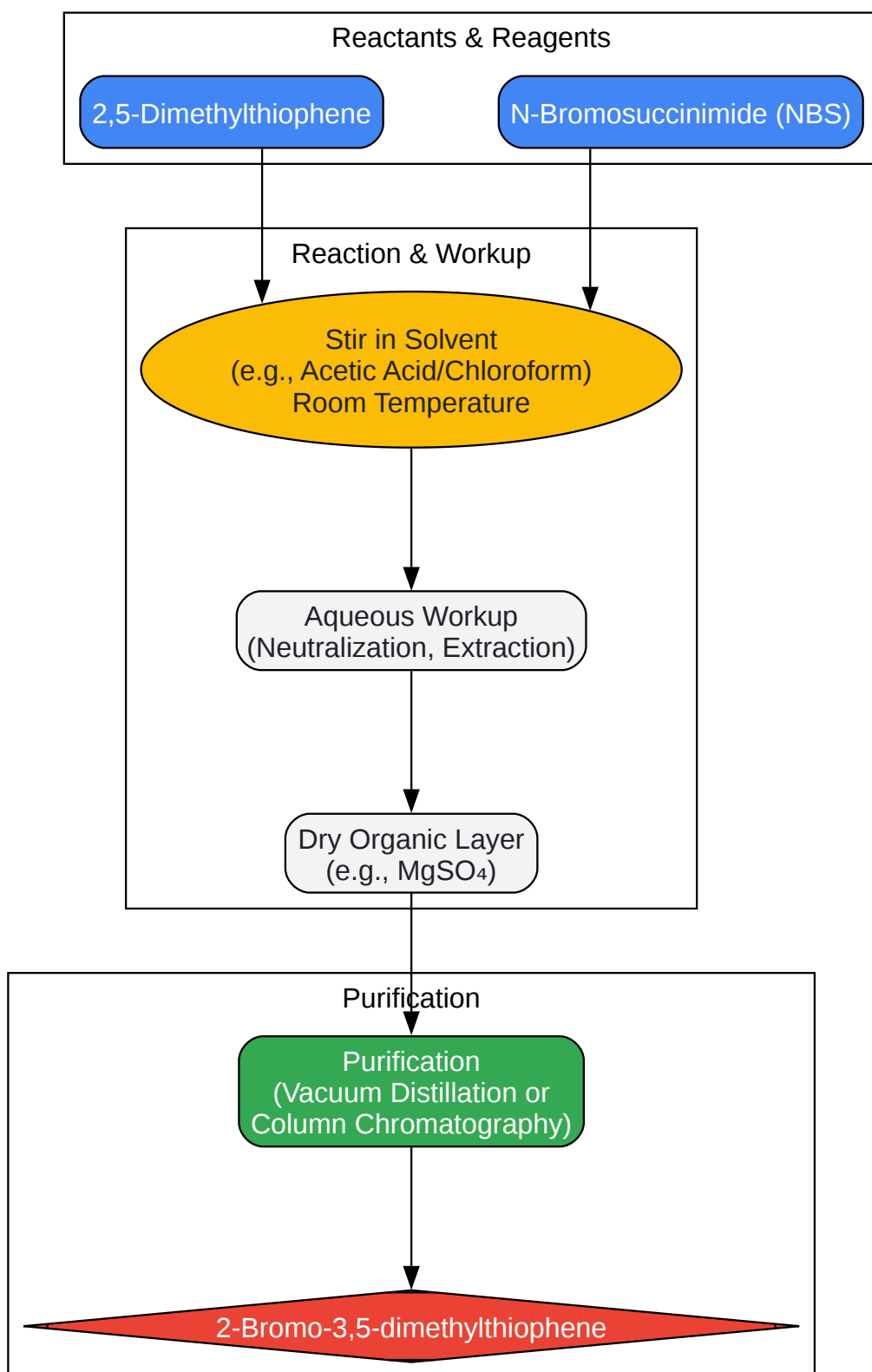
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. These include C-H stretching vibrations from the methyl groups and the aromatic ring, C=C stretching vibrations within the thiophene ring (typically in the 1400-1590 cm^{-1} region), and a C-Br stretching vibration at lower wavenumbers.[4]

Synthesis and Purification Protocol

The synthesis of **2-Bromo-3,5-dimethylthiophene** is not explicitly detailed in the available literature. However, a robust and logical pathway can be proposed based on established methods for the regioselective bromination of substituted thiophenes. The most common approach involves the electrophilic bromination of 2,5-dimethylthiophene using a brominating agent like N-Bromosuccinimide (NBS).

Proposed Synthetic Workflow: Electrophilic Bromination

The choice of NBS is strategic; it is a reliable source of electrophilic bromine that allows for controlled, mono-bromination of activated aromatic rings under relatively mild conditions, minimizing the formation of di-brominated byproducts.[5]



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Caption: Proposed workflow for the synthesis of **2-Bromo-3,5-dimethylthiophene**.

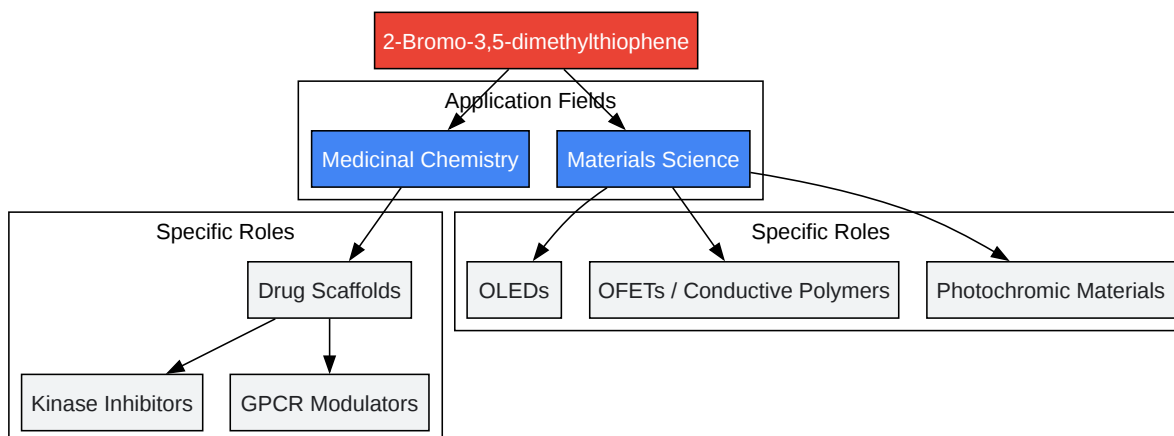
Step-by-Step Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 2-bromo-3-methylthiophene and should be optimized for the specific substrate.^[5]

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer and an ice bath, dissolve 2,5-dimethylthiophene (1.0 eq.) in a suitable solvent such as a mixture of chloroform and acetic acid.
- **Bromination:** Cool the solution to 0-5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic.
- **Reaction Monitoring:** Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Workup:** Pour the reaction mixture into water. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude oil via vacuum distillation or silica gel column chromatography. The separation of constitutional isomers of brominated thiophenes can be challenging due to similar boiling points and polarities, potentially requiring careful fractional distillation or specialized chromatography techniques.^{[6][7]}

Applications in Research and Development

Thiophene derivatives are cornerstones in modern chemistry due to their versatile pharmacological and electronic properties.^{[8][9][10]} **2-Bromo-3,5-dimethylthiophene**, as a functionalized building block, is positioned for use in several high-value research areas. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille), enabling its incorporation into larger, conjugated molecular systems.^{[11][12]}



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Caption: Key application areas for **2-Bromo-3,5-dimethylthiophene**.

- Organic Electronics: Thiophene-based molecules are fundamental to organic electronics.[11][13] This compound can be used as a monomer or intermediate for synthesizing conductive polymers and small molecules for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[14][15] The methyl groups can enhance solubility and influence the morphology of thin films, which is critical for device performance.
- Medicinal Chemistry: The thiophene ring is a well-established bioisostere for the phenyl ring in drug design and is present in numerous approved pharmaceuticals.[16][17] **2-Bromo-3,5-dimethylthiophene** provides a scaffold for developing novel therapeutic agents, where the thiophene core can engage in crucial interactions with biological targets.[10]
- Photochromic Materials: Some functionalized thiophenes can exhibit photochromism, switching between isomers upon light irradiation.[1] This property makes them candidates for applications in molecular switches, optical data storage, and smart materials.

Safety and Handling

No specific safety data sheet (SDS) for **2-Bromo-3,5-dimethylthiophene** is readily available. Therefore, researchers must handle this compound with the precautions appropriate for related brominated aromatic compounds, assuming it is hazardous.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18]
- Handling: Handle only inside a certified chemical fume hood to avoid inhalation of vapors, which may be harmful.[19] Avoid contact with skin, eyes, and clothing.[20] Keep away from heat, sparks, and open flames, as related compounds can be flammable.[21]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18] Keep away from strong oxidizing agents.
- Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[18]

This guidance is based on the safety profiles of similar chemicals. Always consult the specific SDS provided by the supplier before handling this compound.

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